molecular formula C20H19FN2O3S2 B2960003 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-43-2

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2960003
CAS RN: 895472-43-2
M. Wt: 418.5
InChI Key: ICRNYISJRQLSON-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as DTT-205, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been synthesized and fully characterized, showcasing the methodologies and analytical techniques required for the development of such molecules. For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrated the synthesis process, including the reaction steps and the characterization via spectral data (Manolov, Ivanov, & Bojilov, 2021).

Anticancer Potential

Research into derivatives of thiazolidine and thiazole has indicated potential anticancer properties. Studies on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones showed antiproliferative activity against various human cancer cell lines, suggesting the importance of the thiazole moiety in inhibiting cell proliferation (Chandrappa et al., 2008).

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have demonstrated their utility in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Sulfonamide derivatives incorporating azole moieties have been synthesized and evaluated for their anticonvulsant properties. Certain compounds demonstrated significant effects against picrotoxin-induced convulsions, highlighting the potential of sulfonamide and azole combinations for developing new anticonvulsant drugs (Farag et al., 2012).

Antimicrobial and Antiviral Properties

Research on sulfonamide compounds has also explored their antimicrobial and antiviral properties. For instance, certain nonnucleoside inhibitors specifically target cytomegalovirus DNA maturation, indicating the potential of sulfonamide derivatives in antiviral therapies (Buerger et al., 2001).

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNYISJRQLSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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